(1-Methoxy-3,3-dimethylcyclobutyl)methanamine
CAS No.:
Cat. No.: VC17533946
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | (1-methoxy-3,3-dimethylcyclobutyl)methanamine |
| Standard InChI | InChI=1S/C8H17NO/c1-7(2)4-8(5-7,6-9)10-3/h4-6,9H2,1-3H3 |
| Standard InChI Key | IAWOWKWVXQYWIK-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(C1)(CN)OC)C |
Introduction
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine is an organic compound with the molecular formula C8H17NO. It features a cyclobutyl ring substituted with a methoxy group and a methanamine group, making it structurally unique and chemically versatile. Its IUPAC name is consistent with its molecular structure: (1-methoxy-3,3-dimethylcyclobutyl)methanamine.
Synthesis and Production
3.1 Laboratory Synthesis
The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine typically involves:
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Starting Material: Cyclobutyl ketones.
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Reaction Type: Reductive amination using methanamine.
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Catalysts/Reducing Agents: Sodium cyanoborohydride or similar reducing agents.
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Solvents: Methanol or ethanol.
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Conditions: Controlled temperature to optimize yield.
Reaction Scheme:
3.2 Industrial Production
On an industrial scale, continuous flow reactors are often employed to enhance efficiency. Advanced purification methods such as fractional distillation or crystallization are used to achieve high purity levels.
Chemical Reactivity
4.1 Types of Reactions
The compound undergoes a variety of chemical reactions:
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Oxidation: Forms oxides or ketones.
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Reduction: Converts into simpler amines or hydrocarbons.
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Substitution: Methoxy and methanamine groups can be replaced by other functional groups.
4.2 Common Reagents
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Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
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Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
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Substitution Reagents: Halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH⁻).
Applications in Research and Industry
5.1 Organic Chemistry
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine serves as a building block in organic synthesis due to its functional groups and rigid cyclobutyl structure.
5.2 Biological Studies
Preliminary studies suggest potential biological activity, including interactions with enzymes or receptors.
5.3 Pharmaceutical Development
The compound is being investigated as a precursor for drug development, particularly for designing molecules with unique biological properties.
5.4 Specialty Chemicals
Its structural properties make it suitable for the synthesis of specialty chemicals used in advanced materials.
Comparison with Similar Compounds
| Compound | Similarity | Difference |
|---|---|---|
| (1-Methoxy-3,3-dimethylcyclobutyl)methanamine hydrochloride | Similar functional groups; salt form | Enhanced solubility due to ionic nature |
| 1-Methoxy-3-trimethylsiloxy-1,3-butadiene | Contains methoxy group | Different core structure and reactivity |
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